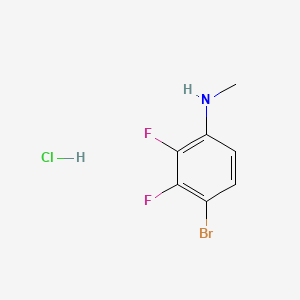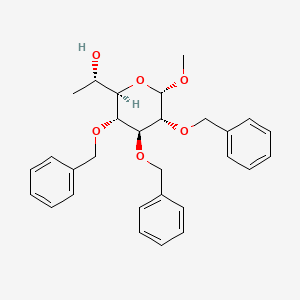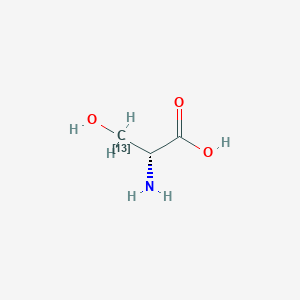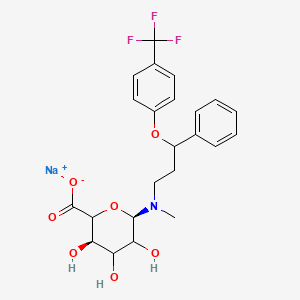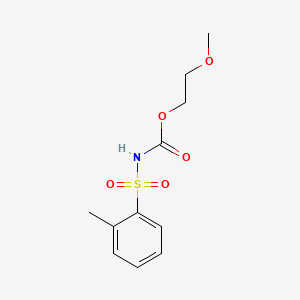![molecular formula C15H17BrN2O5 B13446516 ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)
ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s structure features a bromine atom, multiple oxygen and nitrogen atoms, and a tricyclic system, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl esters and brominated precursors.
Reaction Conditions: The reaction typically requires specific conditions, including controlled temperature, pressure, and the use of catalysts.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the treatment of viral infections and cancer.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate can be compared with other similar compounds, such as:
Dolutegravir: A known HIV integrase inhibitor with a similar tricyclic structure.
Raltegravir: Another HIV integrase inhibitor with comparable functional groups.
The uniqueness of this compound lies in its specific bromine substitution and the potential for diverse chemical modifications.
Properties
Molecular Formula |
C15H17BrN2O5 |
|---|---|
Molecular Weight |
385.21 g/mol |
IUPAC Name |
ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate |
InChI |
InChI=1S/C15H17BrN2O5/c1-3-22-15(21)9-6-17-7-10-18(8(2)4-5-23-10)14(20)12(17)11(16)13(9)19/h6,8,10H,3-5,7H2,1-2H3/t8-,10+/m1/s1 |
InChI Key |
RWUGXPIGPBWVDQ-SCZZXKLOSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN2C[C@H]3N([C@@H](CCO3)C)C(=O)C2=C(C1=O)Br |
Canonical SMILES |
CCOC(=O)C1=CN2CC3N(C(CCO3)C)C(=O)C2=C(C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)


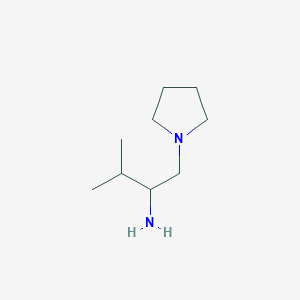


![(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide](/img/structure/B13446472.png)
